![molecular formula C7H13N3OSSi B14516409 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine CAS No. 62747-44-8](/img/structure/B14516409.png)
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is a chemical compound that features a triazine ring substituted with a methylsulfanyl group and a trimethylsilyloxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine typically involves the reaction of a triazine precursor with methylsulfanyl and trimethylsilyl reagents. One common method involves the use of trimethylsilyl chloride (TMSCl) to introduce the trimethylsilyloxy group. The reaction conditions often require a base such as triethylamine to facilitate the nucleophilic attack on the silicon atom, resulting in the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine can undergo various chemical reactions, including:
Oxidation: The methylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: The triazine ring can be reduced under specific conditions to yield different derivatives.
Substitution: The trimethylsilyloxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like alcohols or amines for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfanyl group can yield sulfoxides or sulfones, while substitution of the trimethylsilyloxy group can result in the formation of various ethers or amines.
Applications De Recherche Scientifique
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine has several applications in scientific research, including:
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine involves its interaction with molecular targets through its functional groups. The trimethylsilyloxy group can act as a protecting group for hydroxyl functionalities, while the methylsulfanyl group can participate in redox reactions. These interactions can modulate the activity of enzymes and other biomolecules, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
3-(Methylsulfanyl)-1,2,4-triazine: Lacks the trimethylsilyloxy group, making it less versatile in certain synthetic applications.
5-[(Trimethylsilyl)oxy]-1,2,4-triazine: Lacks the methylsulfanyl group, which may reduce its reactivity in redox reactions.
3-(Methylsulfanyl)-5-hydroxy-1,2,4-triazine: Contains a hydroxyl group instead of the trimethylsilyloxy group, affecting its stability and reactivity
Uniqueness
3-(Methylsulfanyl)-5-[(trimethylsilyl)oxy]-1,2,4-triazine is unique due to the presence of both the methylsulfanyl and trimethylsilyloxy groups, which confer distinct chemical properties and reactivity. This combination allows for a wide range of chemical transformations and applications in various fields of research.
Propriétés
Numéro CAS |
62747-44-8 |
|---|---|
Formule moléculaire |
C7H13N3OSSi |
Poids moléculaire |
215.35 g/mol |
Nom IUPAC |
trimethyl-[(3-methylsulfanyl-1,2,4-triazin-5-yl)oxy]silane |
InChI |
InChI=1S/C7H13N3OSSi/c1-12-7-9-6(5-8-10-7)11-13(2,3)4/h5H,1-4H3 |
Clé InChI |
MLCAAFHIOAFJGR-UHFFFAOYSA-N |
SMILES canonique |
C[Si](C)(C)OC1=CN=NC(=N1)SC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[Boranetriyltris(methylene)]tris[fluoro(dimethyl)silane]](/img/structure/B14516341.png)
![([1,1'-Biphenyl]-4,4'-diyl)bis(tetraiodo-lambda~5~-phosphane)](/img/structure/B14516354.png)

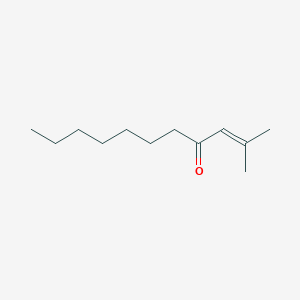
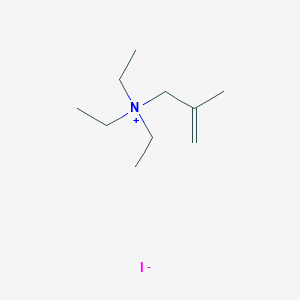
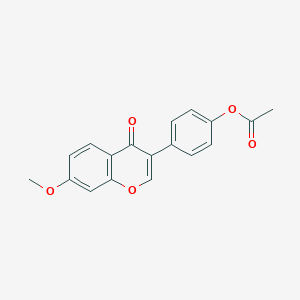

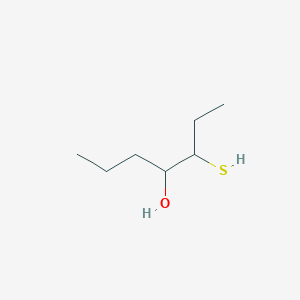
![1-Methyl-5-oxo-4-phenyl-1H-5lambda~5~-pyrazolo[3,4-d]pyrimidine](/img/structure/B14516395.png)
![7-[5-(3-Hydroxyoct-1-en-1-yl)-2-methyl-1,3-thiazol-4-yl]heptanoic acid](/img/structure/B14516411.png)
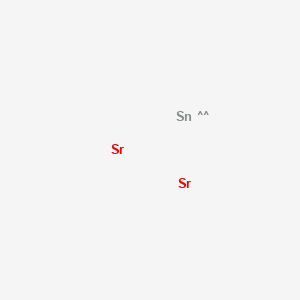
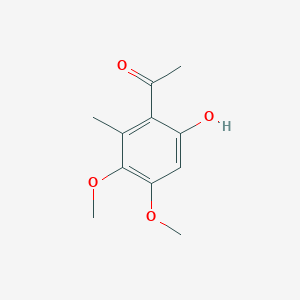
![5a-Hydroxy-4,5,5a,6-tetrahydrobenzo[pqr]tetraphene-4,5,6-triyl triacetate](/img/structure/B14516428.png)

